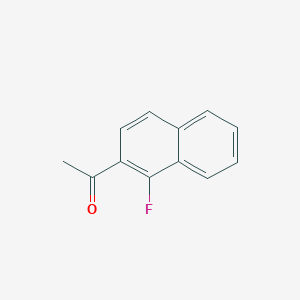
1-(1-Fluoronaphthalen-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Fluoronaphthalen-2-yl)ethanone is an organic compound with the molecular formula C12H9FO It is a derivative of naphthalene, where a fluorine atom is attached to the first position of the naphthalene ring, and an ethanone group is attached to the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Fluoronaphthalen-2-yl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1-fluoronaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Fluoronaphthalen-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.
Substitution: The fluorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1-(1-Fluoronaphthalen-2-yl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(1-Fluoronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and ability to form stable complexes with enzymes or receptors. The ethanone group can participate in various chemical reactions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
- 2-Fluoro-1-(1-fluoronaphthalen-2-yl)ethanone
- 2,2-Dichloro-1-(1-fluoronaphthalen-2-yl)ethanone
Comparison: 1-(1-Fluoronaphthalen-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C12H9FO |
|---|---|
Peso molecular |
188.20 g/mol |
Nombre IUPAC |
1-(1-fluoronaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9FO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3 |
Clave InChI |
GJSRYBSPWMUPIA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C(C2=CC=CC=C2C=C1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















